molecular formula C9H14N2O2S B15303038 5-Tert-butyl-2-methanesulfonylpyrimidine

5-Tert-butyl-2-methanesulfonylpyrimidine

Cat. No.: B15303038
M. Wt: 214.29 g/mol
InChI Key: CRFGWJIZRKIEJW-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methanesulfonylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a tert-butyl group at the 5-position and a methanesulfonyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methanesulfonylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Substitution Reaction: The tert-butyl group is introduced at the 5-position of the pyrimidine ring through a substitution reaction using tert-butyl halides under basic conditions.

    Sulfonylation: The methanesulfonyl group is then introduced at the 2-position via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methanesulfonylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Tert-butyl-2-methanesulfonylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methanesulfonylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-methoxyphenylboronic acid: Similar in structure but with a boronic acid group instead of a methanesulfonyl group.

    5-Tert-butyl-2-methanesulfonylbenzene: Similar but with a benzene ring instead of a pyrimidine ring.

Uniqueness

5-Tert-butyl-2-methanesulfonylpyrimidine is unique due to the combination of the pyrimidine ring, tert-butyl group, and methanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-tert-butyl-2-methylsulfonylpyrimidine

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)7-5-10-8(11-6-7)14(4,12)13/h5-6H,1-4H3

InChI Key

CRFGWJIZRKIEJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)S(=O)(=O)C

Origin of Product

United States

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